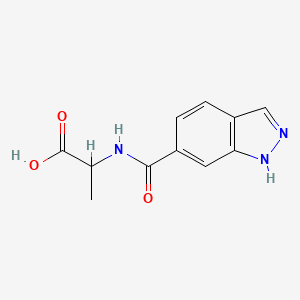
2-(1H-indazol-6-ylformamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-indazol-6-ylformamido)propanoic acid” is a chemical compound with the CAS number 1397007-35-0 . It has a molecular weight of 233.22 and a molecular formula of C11H11N3O3 .
Synthesis Analysis
The synthesis of indazole derivatives, such as “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 233.22 . Detailed information about its boiling point, melting point, and other physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : A study focused on the synthesis of new benzimidazole derivatives, exploring reactions that could potentially involve indazole-related compounds. The research highlights the antimicrobial potential of these compounds, indicating a promising avenue for the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).
Structural Characterization and Synthesis : Another significant application lies in the synthesis and structural characterization of indazoles substituted with ester-containing side chains. This study not only elaborates on the synthetic pathway but also on the molecular structure, providing a foundation for future chemical synthesis and pharmaceutical applications (Teixeira et al., 2006).
Material Science and Adsorption : Research into porous MOF materials utilizing azolate-carboxylate ligands for efficient separation of light hydrocarbons and CO2 highlights the relevance of indazole derivatives in material science. These materials demonstrate remarkable separation efficiency and selective adsorption abilities, underscoring the importance of indazole-related compounds in developing new adsorbent materials (Li et al., 2020).
Photocatalysis and Degradation Pathways : The photocatalytic degradation of alkanolamines in the presence of TiO2 particles, exploring the degradation pathways, is another area of interest. Although not directly related to 2-(1H-indazol-6-ylformamido)propanoic acid, this research indicates the potential for similar compounds to be studied in environmental applications, such as water treatment and pollution control (Lu et al., 2009).
Gas Adsorption Properties : The study of new metal-organic frameworks (MOFs) with tetrazole-functionalized aromatic carboxylic acids for gas adsorption properties, including N2, H2, O2, CO2, and CH4, underscores the versatility of indazole derivatives in creating materials with significant industrial applications, particularly in gas storage and separation (Zhang et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indazole-6-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(11(16)17)13-10(15)7-2-3-8-5-12-14-9(8)4-7/h2-6H,1H3,(H,12,14)(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCEBJUGTUXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)
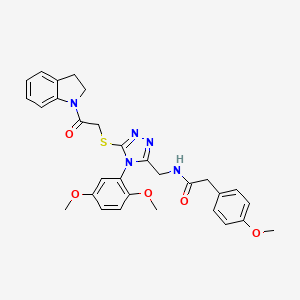
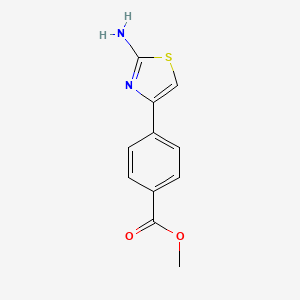
![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)
![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
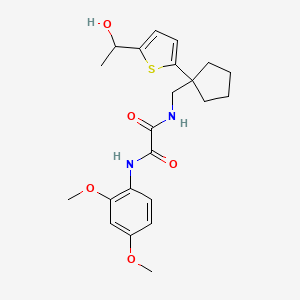
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)
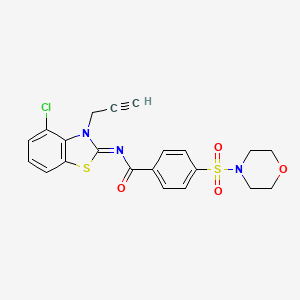

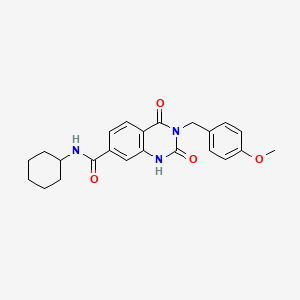
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)